molecular formula C9H11F2N B8559847 n-(n-Propyl)-2,4-difluoroaniline

n-(n-Propyl)-2,4-difluoroaniline

Cat. No.: B8559847
M. Wt: 171.19 g/mol
InChI Key: JYANMRRPMQUQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(n-Propyl)-2,4-difluoroaniline (CAS 375793-36-5) is a fluorinated aniline derivative with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the development of novel therapeutic agents. Its structure, featuring a propyl chain on the nitrogen atom and fluorine atoms on the aromatic ring, makes it a useful intermediate for modulating the lipophilicity and electronic properties of larger molecules. Research indicates that derivatives of 2,4-difluoroaniline are key intermediates in synthesizing bioactive molecules, such as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) . In this context, the compound's framework can be utilized to optimize interactions within hydrophobic pockets of target proteins, contributing to the discovery of highly potent antiviral compounds . The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to influence a molecule's metabolic stability, conformation, and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2,4-difluoro-N-propylaniline

InChI

InChI=1S/C9H11F2N/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3

InChI Key

JYANMRRPMQUQIN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituted Fluoroanilines

(a) 3,5-Difluoroaniline
  • Structure : Fluorine at meta (3,5) positions.
  • Synthesis : 2,4-difluoroaniline can serve as a precursor for 3,5-difluoroaniline synthesis, highlighting their interconnected industrial applications .
(b) 4-Fluoroaniline
  • Structure : Single fluorine at para position.
  • Activity: No inhibitory effect against SARS-CoV-2 (IC₅₀ >25 μM) .
  • Toxicity : Classified as toxic, with environmental persistence in industrial wastewater (50–500 mg/L concentrations) .
(c) 2-Fluoroaniline and 3-Fluoroaniline
  • Activity: Mono-fluoro substitutions (ortho or meta) generally show lower biological activity. For example, 3-fluoroaniline (IC₅₀ = 1.4 μM) is moderately active, while ortho-fluoroaniline is inactive .

Chlorinated Analogs

(a) 3,5-Dichloroaniline
  • Activity : Comparable to 3,5-difluoroaniline (IC₅₀ = 0.23 μM), indicating chloro-substitutions can mimic meta-fluorine synergism .
  • Use : Common in agrochemicals and dyes.
(b) 2,4-Chloroaniline
  • Activity : Inactive (IC₅₀ >25 μM), similar to 2,4-difluoroaniline .

Key Insight : Meta-substituted halogens (F or Cl) enhance activity, while ortho/para substitutions reduce efficacy.

Toxicity and Environmental Impact

  • Aquatic Toxicity :
    • 2,4-Difluoroaniline : LC₅₀ = 200.96 mg/L in zebrafish (Danio rerio), indicating moderate toxicity .
    • 4-Fluoroaniline : Higher toxicity due to methemoglobinemia risk in mammals .
  • Regulatory Status : 2,4-difluoroaniline is classified under UN 2941 (Division 6.1, PG III) due to confirmed toxic properties .

Table 2: Toxicity and Environmental Data

Compound LC₅₀ (Zebrafish) Environmental Persistence Regulatory Class
2,4-Difluoroaniline 200.96 mg/L High in wastewater UN 2941
4-Fluoroaniline Not reported High in wastewater Toxic
3,5-Difluoroaniline Not reported Moderate Not classified

Physicochemical Properties

  • Solubility: Fluorine atoms reduce water solubility compared to non-halogenated anilines.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via an SN2 mechanism in polar aprotic solvents (e.g., dimethylformamide or toluene) with a base such as potassium hydroxide (KOH) or sodium hydride (NaH). Elevated temperatures (80–140°C) are required to overcome activation energy barriers.

Example Protocol (Adapted from JP2002145833A):

  • Reactants: 2,4-Difluoroaniline (1 eq), n-propyl bromide (1.1 eq).

  • Conditions: Solvent-free or high-boiling solvent (e.g., toluene), 80–120°C, 12–24 hours.

  • Workup: Neutralization with dilute HCl, extraction with dichloromethane, and vacuum distillation.

  • Yield: ~70–85% (estimated based on analogous isopropyl derivatives).

Challenges and Mitigation

  • Over-Alkylation: Excess n-propyl halide may lead to dialkylation. Controlled stoichiometry (1:1.1 amine:halide) minimizes this.

  • Solvent Selection: Toluene or DMF enhances solubility without side reactions.

Catalytic N-Alkylation Using n-Propanol via Borrowing Hydrogen

Transition-metal-catalyzed "borrowing hydrogen" methodologies enable sustainable alkylation using alcohols instead of halides. This approach avoids toxic byproducts and leverages inexpensive n-propanol.

Nickel-Catalyzed Alkylation

Nickel complexes (e.g., Ni(COD)₂) facilitate dehydrogenation of n-propanol to propionaldehyde, followed by imine formation and hydrogenation.

Key Parameters (Adapted from):

  • Catalyst: Ni(COD)₂ (3–5 mol%).

  • Base: KOH (30 mol%).

  • Solvent: Cyclopentyl methyl ether (CPME).

  • Temperature: 140°C, 18–24 hours.

  • Yield: ~75–90% for analogous substrates.

Iridium-Catalyzed Alkylation

Cyclometalated iridium catalysts (e.g., [Cp*IrCl₂]₂) enable milder conditions (90°C, aqueous phase) with high functional group tolerance.

Optimized Conditions:

  • Catalyst: [Cp*IrCl₂]₂ (2 mol%).

  • Additive: KOtBu (20 mol%).

  • Solvent: Water or toluene.

  • Yield: ~80–95% for similar amines.

Reductive Amination with Propionaldehyde

Though less common, reductive amination using propionaldehyde and a reducing agent (e.g., NaBH₃CN) offers an alternative pathway.

Protocol:

  • Reactants: 2,4-Difluoroaniline (1 eq), propionaldehyde (1.2 eq), NaBH₃CN (1.5 eq).

  • Solvent: Methanol or THF, 0°C to room temperature.

  • Yield: ~60–75% (extrapolated from).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
n-Propyl Halide 80–120°C, solvent-free70–85%Simple setup, high scalabilityToxicity of halides, over-alkylation
Ni-Catalyzed (Alcohol) 140°C, CPME75–90%Sustainable, avoids halidesHigh energy input
Ir-Catalyzed (Alcohol) 90°C, aqueous phase80–95%Mild conditions, eco-friendlyCatalyst cost
Reductive Amination RT, methanol60–75%No metal catalystsLower yields, sensitivity to moisture

Industrial-Scale Considerations

  • Cost Efficiency: Nickel-based systems balance cost and performance for large-scale production.

  • Purification: Vacuum distillation or column chromatography (silica gel, hexane/EtOAc) isolates the product.

  • Safety: Alkyl halides require stringent handling, whereas alcohol-based methods align with green chemistry principles .

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